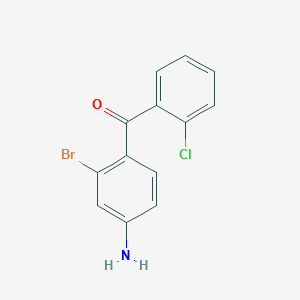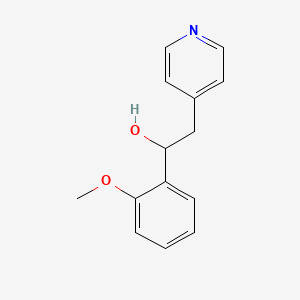
3-(2,2-Dimethylpropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
科学的研究の応用
3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.
類似化合物との比較
3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
InChIキー |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)





![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)




